1-Butyl-1,3-benzodiazole-5-carbonitrile
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Overview
Description
“1-Butyl-1,3-benzodiazole-5-carbonitrile” is a chemical compound with the CAS Number: 1403483-90-8 . It has a molecular weight of 199.26 . The IUPAC name for this compound is 1-butyl-1H-benzimidazole-5-carbonitrile .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H13N3/c1-2-3-6-15-9-14-11-7-10 (8-13)4-5-12 (11)15/h4-5,7,9H,2-3,6H2,1H3 . This indicates that the compound contains 12 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms .Scientific Research Applications
Antifungal and Antimicrobial Applications
1-Butyl-1,3-benzodiazole-5-carbonitrile and its derivatives have been explored for their potential in developing new antifungal and antimicrobial agents. For instance, derivatives of 1,3-Benzoxazole, a compound structurally related to this compound, have shown moderate growth inhibition against Candida species, highlighting their potential as antifungal scaffolds (J. Kuroyanagi et al., 2010). Similarly, novel 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives containing benzothiazole have been synthesized and displayed notable antibacterial activity, especially against Klebsiella pneumonia (M. Mahdi, 2015).
Synthesis of Heterocyclic Compounds
The structural versatility of this compound aids in the synthesis of various heterocyclic compounds. Research has demonstrated its utility in creating new 4-oxo-1,2,3,4-tetrahydropyrazolo[5,1-c][1,2,4]triazines, showcasing its role in expanding the chemical space of heterocyclic chemistry (S. M. Ivanov et al., 2018).
Antimicrobial and Fluorescent Properties
Some derivatives of this compound exhibit antimicrobial properties and have been used in the study of fluorescent materials. For example, oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives synthesized from related compounds have shown interesting fluorescent properties, which could have applications in materials science and bioimaging (D. W. Rangnekar & D. D. Rajadhyaksha, 1986).
Catalysts in Organic Synthesis
The compound and its derivatives serve as intermediates or catalysts in organic synthesis. For example, research has demonstrated their role in the facile one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles using a recyclable catalyst, highlighting their utility in green chemistry applications (Poonam & Ram Singh, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-butylbenzimidazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-3-6-15-9-14-11-7-10(8-13)4-5-12(11)15/h4-5,7,9H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDWQTFMKLJZAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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